molecular formula C12H22N2O B2581935 3-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole CAS No. 1856083-82-3

3-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole

Cat. No.: B2581935
CAS No.: 1856083-82-3
M. Wt: 210.321
InChI Key: CDOUZNWHUCONCE-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 1-isobutyl-3-chloromethylpyrazole with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically proceeds via a nucleophilic substitution mechanism, where the sec-butyl alcohol acts as the nucleophile, displacing the chlorine atom from the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the sec-butoxymethyl or isobutyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles such as alkoxides, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with carboxylic acid or ketone functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole

Uniqueness

3-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both sec-butoxymethyl and isobutyl groups imparts distinct chemical and physical properties, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-5-11(4)15-9-12-6-7-14(13-12)8-10(2)3/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOUZNWHUCONCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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